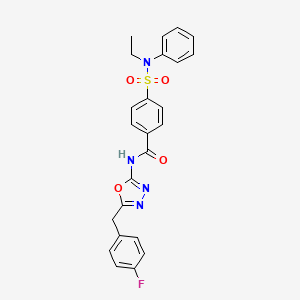
4-(N-ethyl-N-phenylsulfamoyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(N-ethyl-N-phenylsulfamoyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives and their biological activities. For instance, benzamides with imidazolyl groups have been shown to possess cardiac electrophysiological activity and can act as selective class III agents . Additionally, benzamides with modifications such as the introduction of a thiazolyl group have been identified as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in fatty acid metabolism . These findings suggest that the compound , with its benzamide core and substituted groups, could potentially exhibit similar biological activities.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the formation of the amide bond between a benzoyl group and an amine. In the case of the compound , the synthesis would likely involve the coupling of a benzoyl precursor with an oxadiazolyl amine, followed by sulfamoylation to introduce the N-ethyl-N-phenylsulfamoyl group. The papers provided do not detail the synthesis of this exact compound but do describe the synthesis of related compounds. For example, the synthesis of N-substituted imidazolylbenzamides involves the use of imidazole as a starting material, which is then functionalized to achieve the desired substitution pattern . Similarly, the synthesis of thiazolyl benzamides involves the coupling of a benzoyl group with a thiazolyl amine . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzoyl group attached to an amine. In the compound of interest, the benzamide core is further modified by the presence of an oxadiazolyl group and a sulfamoyl group. The presence of these groups can influence the molecule's conformation and electronic distribution, potentially affecting its biological activity. The imidazolyl group in related compounds has been found to be a viable replacement for other functional groups to produce class III electrophysiological activity . The thiazolyl group in other benzamides has been associated with potent inhibition of SCD-1 . These structural features are important for the activity of the compounds and could provide insights into the behavior of the compound .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. The papers provided do not discuss the chemical reactivity of the exact compound but do mention the biological activity of similar compounds, which is often a result of their interaction with biological targets. For example, the imidazolylbenzamides exhibit their electrophysiological activity by interacting with cardiac ion channels , while the thiazolyl benzamides inhibit SCD-1 by binding to the active site of the enzyme . These interactions are chemical reactions at the biological level and are crucial for the therapeutic potential of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties significantly. For instance, the introduction of polar groups like sulfamoyl could increase solubility in water, while the presence of a fluorobenzyl group could affect the compound's lipophilicity. The papers provided do not provide specific data on the physical and chemical properties of the compound , but the properties of similar compounds suggest that it would have a balance of hydrophilic and lipophilic characteristics, which could influence its pharmacokinetic profile .
Propriétés
IUPAC Name |
4-[ethyl(phenyl)sulfamoyl]-N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O4S/c1-2-29(20-6-4-3-5-7-20)34(31,32)21-14-10-18(11-15-21)23(30)26-24-28-27-22(33-24)16-17-8-12-19(25)13-9-17/h3-15H,2,16H2,1H3,(H,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRNSBJAKUEYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-ethyl-N-phenylsulfamoyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

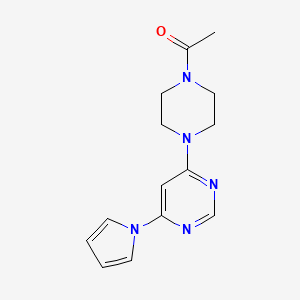

![2-amino-3-(4-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B3019604.png)

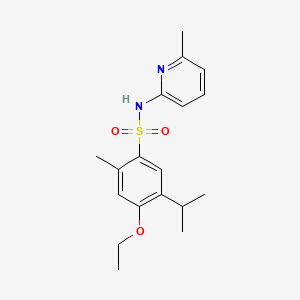

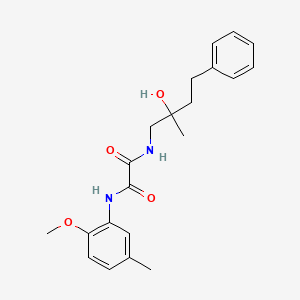
![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3019612.png)
![tert-butyl N-[2-(2,6-difluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B3019614.png)
![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B3019615.png)

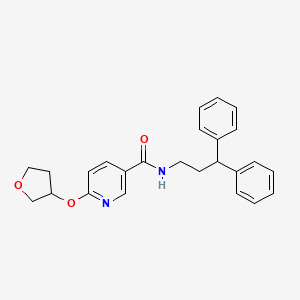
![2-ethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3019621.png)
![Benzyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate](/img/structure/B3019623.png)